An In-depth Technical Guide to L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
An In-depth Technical Guide to L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1, a deuterated isotopologue of the amino acid L-tyrosine, serves as a critical tool in advanced biomedical and pharmaceutical research. Specifically labeled with deuterium at the alpha-carbon and two positions on the phenyl ring, this stable isotope-labeled compound is primarily utilized as an internal standard for quantitative mass spectrometry-based applications. Its chemical properties, being nearly identical to the endogenous L-tyrosine, allow for precise and accurate quantification of tyrosine and its metabolites in complex biological matrices. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in a research setting.
Core Compound Data
A summary of the key quantitative data for L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1, also known as L-Tyrosine-alpha,2,6-D3, is presented below. This information is essential for its application in analytical methodologies.
| Property | Value | Reference |
| Synonyms | L-Tyrosine-alpha,2,6-D3, L-Tyrosine-d3 | [1] |
| CAS Number | 71939-39-4 | [1] |
| Molecular Formula | C₉H₈D₃NO₃ | [2] |
| Molecular Weight | 184.21 g/mol | [2] |
| Isotopic Purity | Typically ≥98 atom % D | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in 1 M HCl (12.5 mg/mL) | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Applications in Research and Drug Development
The primary application of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical in metabolomics, proteomics, and pharmacokinetic studies.
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Metabolic Studies: As a tracer, it allows for the investigation of metabolic pathways involving tyrosine. Researchers can track the fate of L-tyrosine in biological systems, providing insights into both normal physiology and disease states.
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Pharmacokinetics: In drug development, deuterated compounds are used to study the pharmacokinetic profiles of drugs. The use of a stable isotope-labeled internal standard is essential for correcting for variability in sample preparation and instrument response, leading to highly accurate and precise quantification of drug candidates and their metabolites.
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Clinical Diagnostics: Accurate measurement of tyrosine levels is crucial for the diagnosis and monitoring of metabolic disorders such as phenylketonuria (PKU) and tyrosinemia. The use of a deuterated internal standard ensures the reliability of these diagnostic tests.
Experimental Protocols
The following is a detailed methodology for the quantification of L-tyrosine in a biological matrix (e.g., plasma, urine) using L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 as an internal standard, adapted from validated LC-MS/MS methods for amino acid analysis.
Sample Preparation
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Thawing and Centrifugation: Thaw frozen biological samples (e.g., urine, plasma) on ice. Centrifuge the samples to remove any particulate matter.
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Internal Standard Spiking: Add a known concentration of L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 solution to each sample, calibration standard, and quality control sample.
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Protein Precipitation: For plasma samples, precipitate proteins by adding a suitable solvent such as acetonitrile or by using trichloroacetic acid (TCA). For urine samples with high protein content, a similar deproteinization step may be necessary.
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Solid Phase Extraction (SPE) (Optional): For complex matrices, an SPE step can be employed to remove interfering substances. The sample is loaded onto an appropriate SPE cartridge, washed, and the analyte is then eluted.
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Evaporation and Reconstitution: The resulting supernatant or eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 or HILIC column is typically used for the separation of amino acids.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed.
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Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
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Injection Volume: 5-10 µL of the prepared sample is injected.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for amino acid analysis.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both L-tyrosine and the deuterated internal standard.
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| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Tyrosine | 182.1 | 136.1 |
| L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 | 185.1 | 139.1 |
Note: The exact m/z values may vary slightly depending on the instrument and its calibration. The product ion corresponds to the neutral loss of the carboxyl group.
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its accuracy and reliability. Key validation parameters include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible across the concentration range |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration |
Visualizations
Tyrosine Metabolic Pathway
L-tyrosine is a non-essential amino acid that serves as a precursor for several important biomolecules, including neurotransmitters and hormones.
Caption: Major metabolic pathways of L-tyrosine.
Experimental Workflow for Tyrosine Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of L-tyrosine in biological samples using L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 as an internal standard.
Caption: Workflow for tyrosine quantification via LC-MS/MS.
Conclusion
L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is an indispensable tool for modern bioanalytical research. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of L-tyrosine and its metabolites. The methodologies outlined in this guide provide a robust framework for its application in metabolic studies, pharmacokinetics, and clinical diagnostics, thereby facilitating advancements in our understanding of human health and disease.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
